Benzyl 4-(2-(benzyloxy)phenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Benzyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of Benzyl 4-(2-(benzyloxy)phenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the Claisen-Schmidt condensation followed by intermolecular cyclization under reflux conditions . The reaction conditions often involve the use of potassium hydroxide as a base and phenyl hydrazine as a reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Scientific Research Applications
Benzyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy and carbonyl groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Similar compounds include:
- (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine .
- 3-(2-(benzyloxy)-3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one . These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of functional groups in Benzyl 4-(2-(benzyloxy)phenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate contributes to its distinct chemical and biological properties.
Properties
CAS No. |
494194-18-2 |
---|---|
Molecular Formula |
C39H37NO6 |
Molecular Weight |
615.7g/mol |
IUPAC Name |
benzyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C39H37NO6/c1-25-36(39(42)46-24-27-14-8-5-9-15-27)37(30-16-10-11-17-33(30)45-23-26-12-6-4-7-13-26)38-31(40-25)20-29(21-32(38)41)28-18-19-34(43-2)35(22-28)44-3/h4-19,22,29,37,40H,20-21,23-24H2,1-3H3 |
InChI Key |
IZQMHXCMOYJBFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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